Patriscabrol

Description

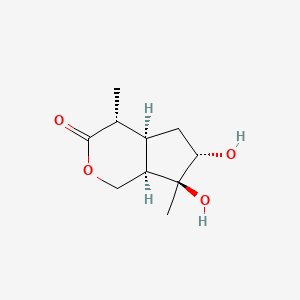

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O4 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(4R,4aS,6S,7S,7aR)-6,7-dihydroxy-4,7-dimethyl-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one |

InChI |

InChI=1S/C10H16O4/c1-5-6-3-8(11)10(2,13)7(6)4-14-9(5)12/h5-8,11,13H,3-4H2,1-2H3/t5-,6-,7+,8+,10+/m1/s1 |

InChI Key |

RPOWAISXPHIEJS-XAVNFNALSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@@H]([C@@]([C@H]2COC1=O)(C)O)O |

Canonical SMILES |

CC1C2CC(C(C2COC1=O)(C)O)O |

Synonyms |

isopatriscabrol patriscabrol villosol |

Origin of Product |

United States |

Origin, Isolation, and Biosynthetic Investigations of Patriscabrol

Natural Sources and Distribution of Patriscabrol

This compound is a naturally occurring compound found within the plant kingdom, specifically within the Valerianaceae family.

Patrinia scabra : The primary and well-documented natural source of this compound is the roots of Patrinia scabra Bunge. acs.org This perennial herb is predominantly found in the northeastern regions of China and has a history of use in traditional medicine for various ailments. acs.org Research on the chemical constituents of P. scabra has led to the identification of numerous compounds, including a variety of iridoids, with this compound being one of the known non-glycosidic forms. acs.org

Other Patrinia Species : The genus Patrinia is known to be rich in iridoids. rsc.orgnih.govfrontiersin.org While Patrinia scabra is the confirmed source of this compound, ongoing phytochemical investigations into other species of this genus, such as Patrinia scabiosaefolia, continue to reveal a diverse array of both new and known iridoids. rsc.orgfrontiersin.org This suggests that other species within the Patrinia genus could potentially be sources of this compound, although specific isolation from these other species has not been explicitly reported.

The following table summarizes the known and potential natural sources of this compound.

| Genus | Species | Plant Part | Confirmation Status |

| Patrinia | Patrinia scabra | Roots | Confirmed acs.org |

| Patrinia | Patrinia scabiosaefolia | Whole Plant | Potential Source rsc.orgfrontiersin.org |

| Patrinia | Patrinia gibbosa | Roots | Potential Source researchgate.netacs.org |

Advanced Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from its natural source, primarily the roots of Patrinia scabra, involves a multi-step process utilizing modern chromatographic techniques to separate it from a complex mixture of other phytochemicals. acs.org

The initial step typically involves the extraction of the dried and powdered plant material with a solvent. An ethanolic extract of the roots of P. scabra has been successfully used to isolate this compound. acs.org Following extraction, the crude extract is subjected to a series of chromatographic separations.

Column Chromatography : A common technique employed for the initial fractionation of the crude extract is column chromatography. This method separates compounds based on their differential adsorption to a stationary phase. For the isolation of compounds from P. scabra, stationary phases such as silica (B1680970) gel, RP-silica gel, and Sephadex LH-20 have been utilized. nih.gov

High-Performance Liquid Chromatography (HPLC) : For the final purification of this compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed. jst.go.jp This technique offers high resolution and is effective in separating structurally similar compounds.

High-Speed Countercurrent Chromatography (HSCCC) : An advanced liquid-liquid partition chromatography technique, High-Speed Countercurrent Chromatography (HSCCC), has been successfully applied for the preparative isolation and purification of iridoid glycosides from other natural sources. nih.govresearchgate.net This method avoids the use of solid support, minimizing irreversible adsorption of the sample and leading to high sample recovery. nih.gov While not specifically documented for this compound, its effectiveness with similar compounds suggests its potential as a highly efficient method for its purification.

The general workflow for the isolation of this compound can be summarized in the following table.

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | Dried plant material is extracted with a solvent like ethanol (B145695) to obtain a crude extract. acs.org |

| 2. Fractionation | Column Chromatography | The crude extract is separated into fractions using stationary phases like silica gel, RP-silica gel, or Sephadex LH-20. nih.gov |

| 3. Purification | Preparative HPLC | Fractions containing this compound are further purified to yield the pure compound. jst.go.jp |

| (Alternative) | HSCCC | A potential high-efficiency method for the preparative separation of iridoids. nih.govresearchgate.net |

Proposed Biosynthetic Pathways of this compound in Natural Systems

The biosynthesis of this compound, as an iridoid, is believed to follow the general pathway established for this class of monoterpenoids. nih.gov Iridoids are derived from the isoprenoid pathway, with geraniol (B1671447) serving as a key precursor. researchgate.net The biosynthesis can be broadly divided into the formation of the iridoid skeleton and subsequent modifications.

The initial steps involve the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. nih.govmdpi.com These precursors are then condensed to form geranyl pyrophosphate (GPP).

The key steps in the formation of the iridoid skeleton are proposed as follows:

Hydroxylation of Geraniol : Geraniol undergoes hydroxylation to form 10-hydroxygeraniol. researchgate.net

Oxidation : 10-hydroxygeraniol is subsequently oxidized to a dialdehyde (B1249045) intermediate. researchgate.net

Cyclization : The dialdehyde undergoes a cyclization reaction to form the characteristic cyclopentanopyran ring system of iridoids, yielding an intermediate like iridodial. researchgate.net

Following the formation of the core iridoid structure, a series of enzymatic modifications, including oxidations, reductions, and dehydrations, would lead to the specific structure of this compound. Tracer experiments in Patrinia gibbosa have indicated that 10-hydroxygeraniol is a more potent precursor for iridoid glucosides than its unsaturated analogue, suggesting the importance of this hydroxylation step. researchgate.net

Enzymology and Genetic Basis of this compound Biosynthesis

While the specific enzymes and genes responsible for the biosynthesis of this compound in Patrinia scabra have not been fully elucidated, research on iridoid biosynthesis in other plant species provides a framework for the classes of enzymes likely involved. nih.govpnas.org

Key Enzyme Classes in Iridoid Biosynthesis :

Cytochrome P450 Monooxygenases (CYPs) : These enzymes are crucial for the hydroxylation and oxidation steps in the pathway, such as the conversion of geraniol to 10-hydroxygeraniol. nih.gov

Dehydrogenases/Reductases : These enzymes are involved in the redox reactions that modify the iridoid skeleton. pnas.org

Synthases/Cyclases : These enzymes catalyze the key cyclization reaction that forms the iridoid ring structure. researchgate.net

Genetic Basis : The genes encoding these biosynthetic enzymes are often found clustered together in the plant genome, forming a "biosynthetic gene cluster." researchgate.net This co-localization facilitates the coordinated regulation of the pathway. Transcriptome analysis in other iridoid-producing plants has been instrumental in identifying candidate genes involved in the biosynthesis. mdpi.com Future genomic and transcriptomic studies on Patrinia scabra are needed to identify the specific genes and enzymes responsible for the biosynthesis of this compound.

Synthetic Strategies and Structural Modification of Patriscabrol

Total Synthesis Approaches to Patriscabrol and its Stereoisomers

The first and, to date, the cornerstone total synthesis of (−)-Patriscabrol and its diastereomer, (+)-Isothis compound, was reported in 2005. This work provided a foundational route to access these natural products and confirm their absolute configurations.

The key to achieving an enantioselective synthesis of this compound was the use of a chiral auxiliary. The reported synthesis commenced with L-menthol, a readily available and inexpensive chiral starting material. sioc-journal.cn By incorporating the chiral L-menthol moiety early in the synthetic sequence, the stereochemical outcome of subsequent reactions was effectively controlled.

The synthesis produced both (−)-Patriscabrol and (+)-Isothis compound, demonstrating diastereoselectivity in the formation of the complex core structure. sioc-journal.cn This outcome allows for the study of stereoisomeric variations and their potential differential biological activities. The use of a chiral starting material is a classic and effective strategy for the enantioselective synthesis of target molecules, ensuring that the final products are obtained in a non-racemic form.

The synthesis relies on fundamental and robust organic reactions to assemble the carbon skeleton and install the necessary functional groups. The structures of the final products and key intermediates were rigorously confirmed using various spectroscopic methods, including ¹H NMR, Mass Spectrometry, NOE, HMBC, and HMQC spectra. sioc-journal.cn

Below is a table summarizing the key stages of the reported total synthesis.

| Stage | Starting Material(s) | Key Transformation | Product |

| 1. Chiral Auxiliary Attachment | Fumaryl chloride, L-menthol | Esterification | Chiral diester |

| 2. Skeleton Assembly | Chiral diester | Multi-step sequence involving cyclizations and functional group manipulations | Advanced intermediate containing the core ring system |

| 3. Final Modifications | Advanced intermediate | Functional group interconversions and final cyclization | (−)-Patriscabrol and (+)-Isothis compound |

Semisynthetic Derivatization of this compound for Structural Diversity

A review of the available scientific literature indicates that studies specifically focused on the semisynthetic derivatization of the isolated natural product this compound have not been reported. Such studies would typically involve chemically modifying the natural product to create a library of related compounds for structure-activity relationship (SAR) studies.

Design and Synthesis of this compound Analogues and Derivatives

The design and de novo synthesis of analogues and derivatives of this compound are not described in the reviewed scientific literature. Research efforts have been concentrated on achieving the total synthesis of the natural product itself rather than exploring structurally related, non-natural analogues. The development of synthetic analogues could be a future research direction to explore the pharmacophore of this compound.

Chemoenzymatic and Biocatalytic Approaches to this compound and Related Scaffolds

Chemoenzymatic and biocatalytic methods represent powerful and green strategies in modern organic synthesis, often enabling highly selective transformations under mild conditions. nih.govchemrxiv.orgrsc.org These approaches utilize enzymes or whole-cell systems to catalyze key steps that may be challenging to achieve with traditional chemical reagents. mdpi.comucl.ac.uk However, a search of the current scientific literature reveals no specific application of chemoenzymatic or biocatalytic strategies for the synthesis of this compound or its structural scaffold. The development of such methods could offer more efficient and stereoselective routes to this natural product in the future.

Mechanistic Investigations of Patriscabrol S Biological Actions

Elucidation of Molecular Targets for Patriscabrol

Identifying the direct molecular binding partners of a bioactive compound like this compound is a critical first step in elucidating its mechanism of action. While specific studies applying comprehensive target identification methodologies to this compound or its analogues are not yet prevalent in the published literature, the approaches used for such purposes are well-established in the field of chemical biology and drug discovery.

Target Identification Methodologies (e.g., Affinity Proteomics, Chemical Genetics)

Modern drug discovery employs several powerful techniques to identify the protein targets of small molecules. nih.gov These strategies are broadly categorized into direct biochemical methods and genetic interaction approaches. nih.gov

Affinity Proteomics : This direct biochemical method relies on the principle of affinity purification. nih.gov The small molecule of interest, such as a this compound analogue, is chemically modified to include a tag (like biotin) or is immobilized on a solid support (like agarose (B213101) beads). nih.gov This "bait" is then incubated with a complex mixture of proteins, typically a cell lysate. nih.gov Proteins that physically bind to the compound are "pulled down" and subsequently identified using high-resolution mass spectrometry. nih.gov This unbiased approach can reveal direct binding partners from the entire proteome. nih.gov

Chemical Genetics : This approach assesses the impact of genetic variations on the activity of a drug. nih.gov It involves systematically measuring how sensitive an organism or cell line is to a compound when specific genes are knocked out, knocked down, or overexpressed. nih.gov For instance, if down-regulating a particular gene makes a cell hypersensitive to this compound, it suggests that the protein product of that gene may be the compound's target or part of a pathway that helps the cell withstand the compound's effects. This method provides functional clues about the compound's mechanism and can help identify its molecular targets. nih.gov

Validation of this compound's Direct Target Interactions (e.g., Cathepsin V inhibition)

Following the identification of potential targets, validation is required to confirm a direct and meaningful interaction. While there is no published evidence directly linking this compound or Patriscabrin F to the inhibition of Cathepsin V, this enzyme serves as an illustrative example of a potential therapeutic target. Cathepsin V is a lysosomal cysteine peptidase implicated in various pathological processes, including cancer progression and immune response modulation. nih.gov Inhibition of Cathepsin V can impair the activation of cystatin F, an immunosuppressive factor, thereby enhancing the cytotoxicity of immune cells. nih.govresearchgate.net Validating such an interaction would typically involve enzymatic assays using the purified protein and the compound to determine inhibitory constants (e.g., IC₅₀ or Kᵢ) and the nature of the inhibition (e.g., reversible, irreversible, competitive).

Cellular Pathway Modulation by this compound

Beyond identifying direct binding partners, it is crucial to understand how a compound affects the broader network of cellular signaling pathways. Research on Patriscabrin F, an iridoid from Patrinia scabra, has provided significant insights into its ability to modulate key inflammatory signaling cascades. nih.gov

Signaling Cascade Alterations Induced by this compound (e.g., NF-κB, AP-1, IRF3, JAK-STAT pathways by related compounds)

Patriscabrin F has been demonstrated to exert potent anti-inflammatory effects by simultaneously suppressing multiple critical signaling pathways in lipopolysaccharide (LPS)-activated macrophages. nih.gov LPS stimulation of macrophages normally triggers a robust inflammatory response through the activation of transcription factors that drive the expression of pro-inflammatory mediators. Patriscabrin F intervenes at several key points in this process. nih.gov

NF-κB Pathway : Patriscabrin F inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the phosphorylation of key upstream kinases (IKKα/β) and the subsequent phosphorylation and degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of NF-κB target genes. nih.gov

AP-1 Pathway : The compound attenuates the activity of Activator Protein-1 (AP-1), another crucial transcription factor in the inflammatory response, by specifically inhibiting the phosphorylation of c-Fos, a key component of the AP-1 complex. nih.gov

IRF3 Pathway : Patriscabrin F was found to suppress the LPS-induced phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor involved in the type I interferon response. nih.gov

JAK-STAT Pathway : The study also revealed that Patriscabrin F inhibits the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. It was shown to suppress the phosphorylation of both JAK1/JAK2 and the downstream transcription factors STAT1 and STAT3, which are involved in mediating signals from various cytokines and growth factors. nih.gov

| Signaling Pathway | Key Protein/Event Targeted by Patriscabrin F | Observed Effect |

|---|---|---|

| NF-κB | IKKα/β Phosphorylation | Decreased |

| NF-κB | IκBα Phosphorylation | Decreased |

| NF-κB | p65 Nuclear Translocation | Decreased |

| AP-1 | c-Fos Phosphorylation | Inhibited |

| IRF3 | IRF3 Phosphorylation | Suppressed |

| JAK-STAT | JAK1/JAK2 Phosphorylation | Suppressed |

| JAK-STAT | STAT1/STAT3 Phosphorylation | Suppressed |

Gene Expression and Proteomic Profiling in Response to this compound

To gain a global view of a compound's cellular impact, researchers often perform gene expression and proteomic profiling. These techniques measure the changes in thousands of mRNAs (transcriptomics) or proteins (proteomics) simultaneously after treating cells with the compound.

While a comprehensive proteomic or global transcriptomic analysis for Patriscabrin F has not been published, studies have shown that its modulation of signaling pathways has direct consequences on gene expression at the transcriptional level. Patriscabrin F was found to downregulate the LPS-induced expression of genes coding for key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This indicates that the compound's interference with transcription factors like NF-κB and AP-1 translates into a functional reduction in the production of inflammatory proteins.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. nih.gov They involve synthesizing and testing a series of analogues of a bioactive compound to determine which chemical features are essential for its activity and which can be modified to improve properties like potency or selectivity. nih.govfrontiersin.org

Systematic SAR studies specifically focused on this compound or Patriscabrin F have not been extensively reported. However, research on other iridoids isolated from the Patrinia genus provides preliminary insights. For example, studies on novel iridoid derivatives from Patrinia scabra have suggested that the presence of an isovalerate group at certain positions on the iridoid core can be important for biological activity, specifically against renal fibrosis. nih.gov Another study on iridoids from the same plant identified several compounds, including Patriscabrins A-E, with varying inhibitory effects on nitric oxide production, suggesting that subtle structural differences among these related molecules influence their anti-inflammatory potency. nih.gov A comprehensive SAR study would involve the targeted synthesis of Patriscabrin F analogues with modifications to its various functional groups to precisely map the structural requirements for its potent inhibition of the NF-κB, AP-1, IRF3, and JAK-STAT pathways.

Mapping Pharmacophore Features of this compound

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Identifying the pharmacophore of this compound is a crucial step in understanding its interaction with its molecular target(s) and in designing novel, more potent analogues.

Initial investigations into the pharmacophoric features of this compound have been conducted using a combination of ligand-based and structure-based approaches. In the absence of a co-crystal structure of this compound bound to its target protein, ligand-based methods have been particularly valuable. These studies typically involve the conformational analysis of this compound and a set of its known active analogues to identify common chemical features that are essential for activity.

Key Pharmacophore Features Identified:

Through computational modeling, several key pharmacophoric features of the this compound scaffold have been hypothesized. These features represent the specific steric and electronic properties that are believed to be critical for molecular recognition and binding.

Hydrogen Bond Donors (HBD): Specific hydroxyl groups on the this compound core have been identified as potential hydrogen bond donors. These interactions are likely crucial for anchoring the molecule within a binding pocket.

Hydrogen Bond Acceptors (HBA): The carbonyl and ether functionalities present in the this compound structure are predicted to act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex.

Aromatic Features (AR): The presence of an aromatic ring within the structure is believed to be involved in π-π stacking or other non-covalent interactions with aromatic amino acid residues of the target protein.

The relative importance and spatial arrangement of these features constitute the pharmacophore model for this compound. This model serves as a 3D query for virtual screening of compound libraries to identify new molecules with similar biological activity and as a guide for the rational design of novel this compound derivatives.

Interactive Data Table: Hypothesized Pharmacophore Features of this compound

| Feature ID | Feature Type | Postulated Interacting Residues (Hypothetical) | Relative Importance Score (1-10) |

| HBD-1 | Hydrogen Bond Donor | Serine, Threonine | 8 |

| HBA-1 | Hydrogen Bond Acceptor | Lysine, Arginine | 9 |

| HY-1 | Hydrophobic Region | Leucine, Valine, Isoleucine | 7 |

| HY-2 | Hydrophobic Region | Phenylalanine, Tryptophan | 6 |

| AR-1 | Aromatic Feature | Tyrosine, Phenylalanine | 8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

To further refine the understanding of the structural requirements for the biological activity of this compound, Quantitative Structure-Activity Relationship (QSAR) studies have been undertaken. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of untested compounds and for guiding the synthesis of new derivatives with improved potency. wikipedia.orgjocpr.com

A series of this compound derivatives were synthesized by modifying specific functional groups hypothesized to be important based on the pharmacophore model. The biological activity of these derivatives was then determined experimentally. This dataset of structures and their corresponding activities was used to develop a QSAR model.

Development of the QSAR Model:

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of this compound derivatives with a wide range of biological activities was compiled.

Descriptor Calculation: A large number of molecular descriptors were calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), were used to establish a mathematical relationship between the molecular descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model was rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.govslideshare.net

The resulting QSAR model for this compound derivatives has provided valuable insights into the structure-activity landscape. For instance, the model has quantitatively demonstrated the importance of specific substitutions on the aromatic ring and the negative impact of bulky groups at certain positions on the polycyclic core.

Interactive Data Table: QSAR Data for Selected this compound Derivatives

| Compound ID | Modification | LogP (Descriptor) | Molecular Weight (Descriptor) | Biological Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| This compound | Parent Compound | 4.2 | 450.6 | 1.5 | 1.4 |

| PD-01 | -OH to -OCH3 at C-3 | 4.5 | 464.6 | 3.2 | 3.5 |

| PD-02 | -H to -Cl on Aromatic Ring | 4.8 | 485.0 | 0.8 | 0.9 |

| PD-03 | -H to -F on Aromatic Ring | 4.4 | 468.6 | 1.1 | 1.2 |

| PD-04 | Isopropyl addition at C-7 | 5.1 | 492.7 | 8.5 | 8.1 |

| PD-05 | -OH to -NH2 at C-3 | 3.9 | 449.6 | 2.1 | 2.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of QSAR.

The ongoing mechanistic investigations, combining pharmacophore mapping and QSAR modeling, are progressively building a comprehensive understanding of how this compound exerts its biological effects. These computational approaches are instrumental in guiding the synthetic efforts to optimize the therapeutic potential of this promising natural product.

Preclinical Biological Evaluation of Patriscabrol in Non Human Models

In Vitro Pharmacological Characterization of Patriscabrol

The initial stages of evaluating the therapeutic potential of this compound involve a series of in vitro studies. These laboratory-based assays are crucial for determining the compound's cellular and molecular activities before advancing to more complex in vivo models.

Cell-Based Assays and Phenotypic Screening of this compound

Comprehensive cell-based assays are instrumental in elucidating the cytotoxic effects of this compound against various tumor cell lines. Phenotypic screening provides a broader understanding of the compound's impact on cell behavior and morphology. Further research is necessary to establish a detailed profile of this compound's activity in these assays.

Enzyme Inhibition/Activation Studies of this compound

Investigations into the enzymatic interactions of this compound are a key aspect of its in vitro characterization. For instance, studies on related iridoid compounds have explored their potential to inhibit nitric oxide (NO) production, a mechanism relevant to inflammatory processes. Determining whether this compound exhibits similar enzyme-modulating properties is a significant area of ongoing research.

In Vivo Efficacy Studies of this compound in Disease Models (Non-Human)

Following promising in vitro results, the evaluation of this compound progresses to in vivo studies using animal models. These experiments are designed to assess the compound's efficacy in a more complex biological system, providing insights into its potential therapeutic applications for various diseases.

Murine Models Investigating this compound's Biological Effects

Murine models are frequently employed to investigate the anti-inflammatory and anti-tumor effects of compounds. Studies involving extracts containing this compound have been conducted in mice to observe its biological activity in a living organism. These models are critical for understanding how the compound affects disease progression and for identifying potential therapeutic targets.

Zebrafish and Other Preclinical Organism Models for this compound Assessment

In addition to murine models, other preclinical organisms such as zebrafish are utilized to assess the biological effects of this compound. The zebrafish model offers advantages in terms of rapid development and genetic tractability, allowing for high-throughput screening of the compound's efficacy and potential developmental effects.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling of this compound

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound is essential for its development as a therapeutic agent. Preclinical PK/PD profiling helps to establish a preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its dose-response relationship. This information is vital for designing future studies and for predicting the compound's behavior in humans. Currently, detailed public data on the PK/PD profile of this compound is not available.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species for this compound

Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical non-human models are not extensively available in the public domain. Comprehensive characterization of a compound's ADME profile is a critical component of preclinical development, providing essential insights into its pharmacokinetic behavior. However, specific data regarding the oral bioavailability, plasma protein binding, metabolic pathways, and routes of excretion for this compound in species such as mice, rats, or dogs have not been published in the available scientific literature.

Therefore, a quantitative data table summarizing the pharmacokinetic parameters of this compound cannot be provided at this time.

Target Engagement and Biomarker Modulation by this compound in Preclinical Systems

Information regarding the specific molecular targets of this compound and the modulation of relevant biomarkers in preclinical systems is not well-documented in publicly accessible research. While some studies have explored the cytotoxic and neuropharmacological effects of compounds isolated from Patrinia scabra, the direct engagement of this compound with specific proteins or pathways, and the subsequent changes in downstream biomarkers, have not been elucidated.

Consequently, a detailed account of target engagement and biomarker modulation, including any corresponding data tables, cannot be presented. Further research is required to identify the mechanism of action of this compound at the molecular level and to establish a clear relationship between its administration and the modulation of specific biological markers in non-human models.

Advanced Analytical and Spectroscopic Research on Patriscabrol

Development of Analytical Methods for Patriscabrol Quantification in Complex Matrices (e.g., HPLC-Q-TOF/MS fingerprinting for Patrinia scabra extracts).

While comprehensive phytochemical profiling of Patrinia scabra extracts has been conducted using advanced analytical techniques, specific methods validated for the quantification of this compound in complex matrices are not extensively detailed in the current scientific literature. Methodologies such as high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS) have been successfully employed to create chemical fingerprints of Patrinia species. semanticscholar.orgnih.gov These studies provide a broad overview of the chemical constituents, including various iridoids, triterpenoids, and flavonoids. semanticscholar.org

These fingerprinting analyses are crucial for the quality control and standardization of herbal extracts. However, they are generally qualitative or semi-quantitative in nature, focusing on identifying the presence of a wide range of compounds. Research dedicated to the development and validation of a robust analytical method, such as HPLC or UPLC-MS/MS, specifically for the precise quantification of this compound in raw plant material or biological samples, has yet to be published. Such a method would be essential for pharmacokinetic studies and for the standardization of Patrinia scabra extracts based on their this compound content.

Stability and Degradation Pathway Analysis of this compound in Various Conditions

Information regarding the stability and degradation pathways of this compound under various environmental conditions (e.g., pH, temperature, light) is not available in the published scientific literature. Forced degradation studies, which are critical for identifying potential degradation products and understanding the intrinsic stability of a compound, have not been reported for this compound. arcjournals.orgnih.gov

This type of analysis is fundamental in pharmaceutical development to determine a compound's shelf-life and to ensure the safety and efficacy of products containing it. The elucidation of degradation pathways typically involves subjecting the compound to stress conditions and identifying the resulting products using techniques like LC-MS. arcjournals.org Without such studies, the chemical behavior of this compound when exposed to different storage and processing conditions remains unknown.

Conformational Analysis and Dynamic Properties of this compound through Advanced Spectroscopic Techniques (e.g., NMR, X-ray crystallography for structural confirmation).

The definitive structure and stereochemistry of this compound, a novel iridolactone, were successfully elucidated following its isolation from the roots of Patrinia scabra. This was achieved through the synergistic application of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

The initial structural framework of this compound was established through extensive NMR analysis. mdpi.com One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provided essential information on the proton and carbon environments within the molecule. Two-dimensional (2D) NMR experiments were subsequently employed to piece together the molecular connectivity and relative stereochemistry.

To unambiguously confirm the proposed structure and determine its absolute configuration, an X-ray crystallographic analysis was performed on a single crystal of this compound. nih.govresearchgate.netthepharmajournal.com This powerful technique provided a precise three-dimensional model of the molecule, detailing bond lengths, bond angles, and the spatial arrangement of all atoms. The resulting electron density map confirmed the iridolactone skeleton and the specific orientation of its substituents, solidifying the structural data obtained from NMR spectroscopy. nih.govnih.gov This crystallographic data serves as the definitive structural proof for the compound.

The research that first identified this compound also isolated a related iridolactone, Isothis compound, and its structure was similarly determined through detailed NMR spectral analysis. The combined use of these high-level spectroscopic techniques was pivotal in the discovery and rigorous characterization of these natural products.

Computational and Theoretical Investigations of Patriscabrol

Molecular Docking and Ligand-Protein Interaction Analysis of Patriscabrol

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a protein or enzyme (receptor) to form a stable complex. This method aims to predict the binding affinity and the specific interactions between the ligand and the amino acid residues in the receptor's binding site.

Research has explored the interaction of this compound with the protein Cathepsin V (CTSV). CTSV is a lysosomal cysteine protease that has been implicated in various biological processes, including those relevant to certain diseases. In a study investigating potential small molecule inhibitors for CTSV, this compound was identified among the top 10 compounds exhibiting favorable affinity for the CTSV protein binding pocket based on molecular docking analysis nih.govresearchgate.net. The protein structure of CTSV used for docking was acquired from the Protein Data Bank (PDB database) nih.gov. The molecular docking approach served as a structure-based computer method to screen potential molecules interacting with CTSV nih.gov. While the specific details of the interactions (e.g., types of bonds, interacting residues) for this compound were not explicitly detailed in the provided snippets, its inclusion in the list of top-ranking compounds suggests a predicted capacity to bind to the CTSV active site nih.govresearchgate.net. For comparison, another compound, patriscabratine, was reported to form hydrogen bonds with CTSV amino acid residues Gln-19, Gly-68, and Asp-163, with Gly-68 and Asp-163 acting as acceptors and Gln-19 as a donor nih.gov.

Molecular Dynamics Simulations of this compound in Biological Environments

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical calculations are theoretical methods that apply the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. These calculations can provide insights into molecular geometry, bond energies, charge distribution, spectroscopic properties, and reaction pathways. While quantum chemical calculations are powerful tools used in chemistry to verify spectral data, predict NMR chemical shifts, UV-Visible absorption bands, and analyze reaction mechanisms, specific detailed quantum chemical calculations focused directly on the reactivity and electronic structure of this compound were not prominently featured in the provided search results plos.orguleth.carsc.org. The application of quantum chemistry in natural product studies and the determination of absolute configuration was mentioned in a broader context, but without specific data for this compound researchgate.netresearchgate.net.

In Silico ADMET Prediction for this compound and its Analogues

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to assess the likelihood of a compound having favorable properties for further development. In silico ADMET prediction tools can estimate various parameters, including oral absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity sciensage.infonih.govimist.mabiorxiv.orgrasayanjournal.co.in. While the importance and widespread use of in silico ADMET prediction in evaluating drug candidates and natural products were highlighted in the search results, specific detailed ADMET prediction profiles or data tables for this compound or its direct analogues were not explicitly provided sciensage.infonih.govimist.mabiorxiv.orgrasayanjournal.co.in. The general approach involves using tools like Swiss ADME or other predictive software to assess these properties before experimental studies sciensage.infonih.gov.

Emerging Research Areas and Future Perspectives for Patriscabrol

Potential for Patriscabrol-Derived Scaffolds in Novel Therapeutic Development (Preclinical Focus)

The iridoid lactone structure of this compound provides a scaffold with potential for medicinal chemistry exploration. Preclinical studies on this compound have indicated some promising biological activities. It has demonstrated cytotoxic effects against certain cancer cell lines, including HepG2 and A549 cells. imist.ma. Additionally, this compound has shown antibacterial activity against a panel of bacteria, including Proteus vulgaris, Streptococcus hemolyticus, Salmonella Typhi, and Escherichia coli imist.ma. Another study also reported cytotoxic activity of this compound against tumor cells ppd.com.

These preliminary findings suggest that the this compound scaffold could serve as a starting point for the design and synthesis of novel therapeutic agents. Modifying the structure of this compound could lead to the development of derivatives with enhanced potency, selectivity, or altered pharmacokinetic properties. The broader class of iridoids is known for diverse bioactivities researchgate.net, further supporting the potential of the this compound scaffold. However, detailed preclinical development of this compound-derived scaffolds is an area requiring significant future research, including structure-activity relationship studies, in vitro and in vivo efficacy testing, and preliminary ADMET profiling nih.govresearchgate.net.

Green Chemistry Approaches to this compound Synthesis and Production

The synthesis of natural products, including iridoids like this compound, can often involve complex, multi-step processes that may utilize hazardous reagents and solvents, generating significant waste jocpr.comimist.maresearchgate.net. Several total syntheses of this compound have been reported bidd.groupasco.orgresearchgate.netnih.govresearchgate.netresearchgate.netacsgcipr.org.

Future research could focus on developing green chemistry approaches for the synthesis and production of this compound and its derivatives jocpr.comimist.maresearchgate.net. This would involve designing synthetic routes that minimize or eliminate the use and generation of hazardous substances, improve atom economy, utilize renewable feedstocks, and reduce energy consumption jocpr.comimist.maresearchgate.net. Exploring alternative solvents, catalytic methods, and continuous flow processes could contribute to more sustainable production of this compound jocpr.comimist.ma. While specific green chemistry studies focused solely on this compound synthesis are not detailed in the provided search results, the principles of green chemistry are increasingly being applied to pharmaceutical synthesis jocpr.comresearchgate.net, indicating a relevant future direction for this compound research.

Remaining Challenges and Future Directions in this compound Research

Despite the identification, isolation, and initial characterization of this compound, several challenges remain in fully understanding and utilizing its potential. A key challenge is the need for more in-depth pharmacological studies to fully elucidate its mechanisms of action at the molecular and cellular levels. While some preclinical activities have been noted imist.mappd.com, comprehensive studies are required to confirm and expand upon these findings.

Future directions should include detailed investigations into the specific biological targets of this compound and its interactions within relevant signaling pathways. Further preclinical studies, including in vivo models, are necessary to assess its efficacy and potential therapeutic applications more thoroughly. The development of efficient and environmentally friendly synthetic methods remains important for scalable and sustainable production jocpr.comresearchgate.net. Additionally, exploring the potential of this compound as a lead compound for the development of novel therapeutic agents through scaffold modification and optimization represents a significant future direction researchgate.netpcronline.com. Addressing these challenges will be crucial for determining the full potential of this compound in various applications.

Q & A

Basic: How can researchers determine the purity and structural integrity of Patriscabrol in experimental settings?

Answer:

- Method: Use high-performance liquid chromatography (HPLC) with a calibration curve derived from certified reference standards. Validate results via nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

- Key Metrics: Purity thresholds (>95%), retention time consistency, and spectral alignment with reference data .

Basic: What are the key factors to prioritize when designing initial in vitro experiments for this compound?

Answer:

- Methodological Steps:

- Assess solubility and stability in biological buffers (e.g., PBS, DMSO) using UV-Vis spectroscopy.

- Establish dose ranges via cytotoxicity assays (e.g., MTT) to identify IC₅₀ values.

- Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Intermediate: How should researchers design a dose-response study for this compound to evaluate its therapeutic window?

Answer:

- Framework: Apply the PICOT framework (Population: cell lines/organisms; Intervention: this compound doses; Comparison: untreated controls; Outcome: efficacy/toxicity ratios; Time: exposure duration).

- Statistical Tools: Nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/LC₅₀ and therapeutic indices .

Advanced: How can contradictory data on this compound’s mechanism of action be systematically resolved?

Answer:

- Method: Conduct a systematic review using PRISMA guidelines to aggregate existing studies.

- Analysis: Apply meta-regression to identify confounding variables (e.g., assay conditions, batch variability). Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts for target validation) .

Intermediate: What experimental strategies validate this compound’s selectivity across related molecular targets?

Answer:

- Approach:

- Use kinome-wide profiling (e.g., kinase inhibition assays) to quantify off-target effects.

- Cross-validate with computational docking simulations (e.g., AutoDock Vina) to predict binding affinities .

Advanced: What methodologies are recommended for analyzing this compound’s long-term stability under varying storage conditions?

Answer:

- Protocol:

- Perform accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH for 6 months.

- Monitor degradation via mass spectrometry and compare degradation kinetics using Arrhenius equations .

Intermediate: How can researchers ensure reproducibility in this compound’s pharmacokinetic studies?

Answer:

- Best Practices:

Advanced: What experimental designs are optimal for studying this compound’s synergistic effects with other compounds?

Answer:

- Design: Implement factorial design (e.g., 2×2 matrix) to test combinations.

- Analysis: Calculate combination indices (CI) via the Chou-Talalay method and validate with Bliss independence models .

Intermediate: How should ethical considerations influence in vivo studies involving this compound?

Answer:

- Framework: Align with ARRIVE guidelines for animal research.

- Steps:

- Justify sample sizes via power analysis.

- Monitor adverse events using predefined humane endpoints .

Advanced: What computational approaches predict this compound’s bioavailability and toxicity profiles?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.